molecular formula C13H9BrN2O2S2 B2492662 5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 361479-65-4

5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2492662
CAS RN: 361479-65-4
M. Wt: 369.25
InChI Key: KAWCIMFAALWNEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and thiophene derivatives involves multiple steps, including dehydrative cyclization, palladium-catalyzed Buchwald-Hartwig cross-coupling, and reactions with different organic reagents to form novel compounds with potential biological activities. Key methodologies utilize solid-phase synthesis, microwave conditions, and various catalysts to achieve desired structures efficiently (Kim et al., 2019); (Queiroz et al., 2007).

Molecular Structure Analysis

X-ray crystallography and spectral analysis (IR, 1H NMR, MS) have been employed to determine the molecular structures of thiophene derivatives. These studies reveal the configurations and substituent effects on the molecular conformation, highlighting the versatility of thiophene-based compounds in drug design and development (Du & Wu, 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization, condensation, bromination, and amidation, to produce compounds with diverse functional groups. These reactions are crucial for modulating the biological activity of the synthesized compounds, demonstrating their applicability in medicinal chemistry (Hirokawa et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined through experimental procedures. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate. The thermal stability and solubility of thiophene derivatives in various solvents are particularly important for their pharmacological application (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biomolecules, are critical for the therapeutic potential of thiophene derivatives. Studies on the synthesis and characterization of these compounds provide insights into their mechanism of action, binding affinity, and selectivity towards biological targets. Computational studies, such as DFT calculations, further elucidate the electronic structure, which is pivotal for the compound's activity and specificity (Ahmad et al., 2021).

Future Directions

Thiazole derivatives, including “5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the design and synthesis of novel thiazole moieties with wider therapeutic activity .

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, etc.) can impact drug stability, efficacy, and safety. For instance:

: Zhilitskaya, L. V., & Yarosh, N. О. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 369–373. Read more

properties

IUPAC Name

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-18-8-4-2-3-7-11(8)20-13(15-7)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCIMFAALWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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